(R)-2-((2-Ethoxyphenoxy)methyl)oxirane
Description
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2R)-2-[(2-ethoxyphenoxy)methyl]oxirane |
InChI |
InChI=1S/C11H14O3/c1-2-12-10-5-3-4-6-11(10)14-8-9-7-13-9/h3-6,9H,2,7-8H2,1H3/t9-/m1/s1 |
InChI Key |
DJOGZXNBSUIGKG-SECBINFHSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1OC[C@H]2CO2 |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CO2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Mechanism and Optimization
Formation of the Phenolate Intermediate :
Sodium hydride or potassium carbonate deprotonates 2-ethoxyphenol, generating a phenolate ion that attacks the less hindered carbon of epichlorohydrin. This yields the intermediate chlorohydrin, 3-chloro-2-((2-ethoxyphenoxy)methyl)propan-1-ol.Cyclization to the Epoxide :
Treatment with a strong base (e.g., NaOH) eliminates hydrochloric acid, forming the epoxide ring. Early studies reported yields of 60–75% for racemic mixtures, with reaction times of 12–24 hours in ethanol or toluene.
Key Challenges :
- Racemic Output : This method inherently produces a 1:1 enantiomeric ratio, necessitating subsequent resolution.
- Solvent Compatibility : Ethanol participation in side reactions (e.g., nucleophilic addition to the epoxide) reduces yields. Substituting acetonitrile or toluene minimizes this issue, improving yields to 80–85%.
Asymmetric Catalytic Epoxidation
To circumvent racemic synthesis, chiral catalysts enable direct enantioselective epoxidation. The (salen)cobalt(III) system, pioneered by Jacobsen and Katsuki, has been adapted for this target.
(salen)Co(III)-Catalyzed Epoxidation
- Substrate : The prochiral allyl ether precursor, 2-((2-ethoxyphenoxy)methyl)prop-2-en-1-ol, undergoes epoxidation.
- Conditions :
- Catalyst: (S,S)-(salen)Co(III)OAc (2 mol%)
- Oxidant: meta-Chloroperbenzoic acid (mCPBA)
- Solvent: Dichloromethane at 0°C
- Outcome :
Mechanistic Insight :
The cobalt-salen complex coordinates the allyl ether, directing oxygen insertion from the Re face to form the (R)-epoxide. Quenching with pyridinium p-toluenesulfonate (PPTS) enhances catalyst removal, simplifying purification.
Kinetic Resolution via Enzymatic Hydrolysis
For racemic mixtures obtained via classical synthesis, lipase-mediated kinetic resolution achieves enantiopure (R)-epoxide.
Pseudomonas cepacia Lipase (PCL)-Catalyzed Hydrolysis
- Substrate : Racemic 2-((2-ethoxyphenoxy)methyl)oxirane
- Conditions :
- Enzyme: Immobilized PCL (50 mg/mmol substrate)
- Aqueous buffer (pH 7.0)/tert-butyl methyl ether biphasic system
- 25°C, 48 hours
- Outcome :
Advantage :
- Scalable without specialized equipment.
- Retains configuration integrity of the desired enantiomer.
Stereoselective Synthesis via Chiral Auxiliaries
Chiral glyceryl ether intermediates enable asymmetric induction.
Mitsunobu Coupling with (R)-Glycidol
- Substrate : 2-Ethoxyphenol and (R)-glycidol
- Conditions :
- Reagents: Diethyl azodicarboxylate (DEAD), triphenylphosphine
- Solvent: Tetrahydrofuran (THF), 0°C to RT
- Outcome :
Mechanism :
The Mitsunobu reaction inverts the configuration of (R)-glycidol’s secondary alcohol, directly forming the (R)-epoxide without racemization.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Alkylation | 80–85 | 0 (Racemic) | High | Low |
| (salen)Co(III) | 70–78 | 92–95 | Moderate | High |
| Enzymatic Resolution | 45–50 | 98 | Low | Moderate |
| Mitsunobu Coupling | 85–90 | >99 | Moderate | High |
Critical Evaluation :
- Classical Alkylation : Ideal for bulk racemic production but requires resolution.
- Asymmetric Catalysis : Balances yield and enantioselectivity but demands costly catalysts.
- Mitsunobu Coupling : Superior stereocontrol yet limited by glycidol’s expense.
Advanced Purification and Characterization
Chiral HPLC Analysis
Spectroscopic Confirmation
Industrial and Environmental Considerations
Green Chemistry Adaptations
Chemical Reactions Analysis
Types of Reactions
®-2-((2-Ethoxyphenoxy)methyl)oxirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while nucleophilic substitution can produce a range of substituted alcohols, ethers, or amines.
Scientific Research Applications
®-2-((2-Ethoxyphenoxy)methyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and to investigate the biological activity of epoxide-containing compounds.
Medicine: Research into the pharmacological properties of ®-2-((2-Ethoxyphenoxy)methyl)oxirane and its derivatives may lead to the development of new therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ®-2-((2-Ethoxyphenoxy)methyl)oxirane involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules. This reactivity underlies its biological activity and potential therapeutic applications. The specific molecular targets and pathways involved depend on the context of its use and the nature of the interacting molecules.
Comparison with Similar Compounds
Structural Analogues with Phenoxy Substitutions
Compounds sharing the phenoxymethyl-oxirane scaffold but differing in substituents on the aromatic ring are compared below:
Key Observations :
Stereochemical and Functional Group Variations
Key Observations :
Q & A
Q. Why do solvent polarity effects on reaction regioselectivity vary across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
